molecular formula C16H12ClNO3S B7746696 (E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B7746696
M. Wt: 333.8 g/mol
InChI Key: VYNLPCDPUHBIEE-XNTDXEJSSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and aromatic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene sulfonyl chloride and 2-methoxybenzaldehyde.

    Formation of Intermediate: A Knoevenagel condensation reaction between 4-chlorobenzene sulfonyl chloride and 2-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine forms an intermediate.

    Nitrile Formation: The intermediate undergoes a dehydration reaction to form the nitrile group, resulting in the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: May be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The sulfonyl and nitrile groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enenitrile: Lacks the methoxy group.

    (E)-2-(4-bromophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile: Has a bromine atom instead of chlorine.

Uniqueness

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both the methoxy and sulfonyl groups, which can influence its reactivity and potential biological activity.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-21-16-5-3-2-4-12(16)10-15(11-18)22(19,20)14-8-6-13(17)7-9-14/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNLPCDPUHBIEE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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